(R)-N-Ethylbutan-2-amine hydrochloride
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Overview
Description
®-N-Ethylbutan-2-amine hydrochloride is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Ethylbutan-2-amine hydrochloride typically involves the reaction of ®-2-aminobutane with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The product is then purified and converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-N-Ethylbutan-2-amine hydrochloride is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-N-Ethylbutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-N-Ethylbutan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs for the treatment of various diseases, including neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-N-Ethylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Ethylbutan-2-amine hydrochloride: The enantiomer of ®-N-Ethylbutan-2-amine hydrochloride, with similar chemical properties but different biological activities.
N-Methylbutan-2-amine hydrochloride: A structurally similar compound with different substituents on the amine group.
N-Propylbutan-2-amine hydrochloride: Another similar compound with a different alkyl group attached to the amine.
Uniqueness
®-N-Ethylbutan-2-amine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities and makes it a valuable intermediate in the synthesis of chiral pharmaceuticals. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C6H16ClN |
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Molecular Weight |
137.65 g/mol |
IUPAC Name |
(2R)-N-ethylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-4-6(3)7-5-2;/h6-7H,4-5H2,1-3H3;1H/t6-;/m1./s1 |
InChI Key |
PMIDEDMVPGAHQP-FYZOBXCZSA-N |
Isomeric SMILES |
CC[C@@H](C)NCC.Cl |
Canonical SMILES |
CCC(C)NCC.Cl |
Origin of Product |
United States |
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